

# Chloroacetyl Chloride: A Comprehensive Technical Guide on Physicochemical Properties

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## Compound of Interest

Compound Name: Chloroacetyl chloride

Cat. No.: B045968

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## Introduction

**Chloroacetyl chloride** ( $\text{ClCH}_2\text{COCl}$ ) is a bifunctional organic compound that serves as a crucial building block in a multitude of chemical syntheses. Its high reactivity, stemming from the presence of both an acyl chloride and an alkyl chloride group, makes it a versatile reagent in the pharmaceutical, agrochemical, and dye industries. This technical guide provides an in-depth overview of the core physicochemical properties of **chloroacetyl chloride**, detailed experimental protocols for its handling and analysis, and visual representations of its chemical behavior and experimental workflows.

## Physicochemical Properties

The fundamental physical and chemical characteristics of **chloroacetyl chloride** are summarized in the tables below. This data is essential for its safe handling, storage, and application in experimental design.

## General and Physical Properties

Property	Value	Source(s)
Appearance	Colorless to light yellow liquid	[1][2]
Odor	Pungent, sharp, and extremely irritating	[1][2]
Molecular Formula	C <sub>2</sub> H <sub>2</sub> Cl <sub>2</sub> O	[3]
Molecular Weight	112.94 g/mol	[3]
Melting Point	-22 °C (-8 °F; 251 K)	[3]
Boiling Point	105-106 °C (221-223 °F; 378-379 K) at 760 mmHg	[1][2][3]
Density	1.42 g/mL at 20 °C	[3]
Vapor Pressure	19 mmHg at 20 °C	[2]
Flash Point	>100 °C (>212 °F)	[4]
Refractive Index (n <sup>20</sup> /D)	1.453	[5]

## Solubility and Reactivity

Property	Description	Source(s)
Solubility in Water	Reacts violently to form chloroacetic acid and hydrogen chloride.	[1]
Solubility in Organic Solvents	Soluble in acetone; miscible with ether, benzene, and carbon tetrachloride.	[4][6]
Reactivity	Highly reactive; incompatible with strong bases, alcohols, and strong oxidizing agents. May react violently with moisture.	[4]
Stability	Stable under recommended storage conditions (cool, dry, away from moisture).	[4]
Decomposition	Decomposes on exposure to moist air or water. When heated to decomposition, it emits toxic fumes of hydrogen chloride and phosgene.	[1]

## Experimental Protocols

The following sections provide detailed methodologies for key experiments involving **chloroacetyl chloride**. Extreme caution must be exercised when handling this compound due to its corrosive and toxic nature. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

### Synthesis of Chloroacetyl Chloride from Chloroacetic Acid and Thionyl Chloride

This protocol describes a common laboratory-scale synthesis of **chloroacetyl chloride**.

Materials:

- Chloroacetic acid
- Thionyl chloride ( $\text{SOCl}_2$ )
- Dry toluene (optional, as solvent)
- Round-bottom flask with a reflux condenser and a gas outlet
- Heating mantle
- Distillation apparatus

#### Procedure:

- Set up a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the evolving  $\text{HCl}$  and  $\text{SO}_2$  gases.
- Ensure all glassware is thoroughly dried to prevent hydrolysis of the reactants and product.
- In the flask, place chloroacetic acid. For every 1 mole of chloroacetic acid, add 1.1 to 1.2 moles of thionyl chloride. The reaction can be performed neat or in a dry, inert solvent like toluene.
- Gently heat the reaction mixture to reflux (the boiling point of thionyl chloride is approximately  $76^\circ\text{C}$ ). The reaction progress can be monitored by the cessation of gas evolution.
- After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.
- The crude **chloroacetyl chloride** can be purified by fractional distillation. Assemble a distillation apparatus and carefully distill the mixture. Collect the fraction boiling at  $105\text{-}106^\circ\text{C}$ . The distillation should be performed under anhydrous conditions.

## Purification by Fractional Distillation

Purification of crude **chloroacetyl chloride** is crucial to remove unreacted starting materials and byproducts.

Apparatus:

- Distillation flask
- Fractionating column (e.g., Vigreux column)
- Condenser
- Receiving flask
- Thermometer
- Heating mantle
- Vacuum source (optional, for vacuum distillation)

Procedure:

- Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are well-sealed.
- Charge the distillation flask with the crude **chloroacetyl chloride**.
- Begin heating the flask gently.
- Monitor the temperature at the head of the fractionating column. Discard any initial low-boiling fractions.
- Collect the pure **chloroacetyl chloride** fraction at its boiling point of 105-106 °C at atmospheric pressure.
- For sensitive applications, distillation under reduced pressure can be employed to lower the boiling point and minimize thermal decomposition.

## GC-MS Analysis (via Derivatization)

Direct GC-MS analysis of **chloroacetyl chloride** can be challenging due to its high reactivity. A common approach is to derivatize it into a more stable compound prior to analysis. This protocol outlines a general method using methanol for derivatization.

Materials:

- **Chloroacetyl chloride** sample
- Anhydrous methanol
- Anhydrous dichloromethane (as solvent)
- GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

Procedure:

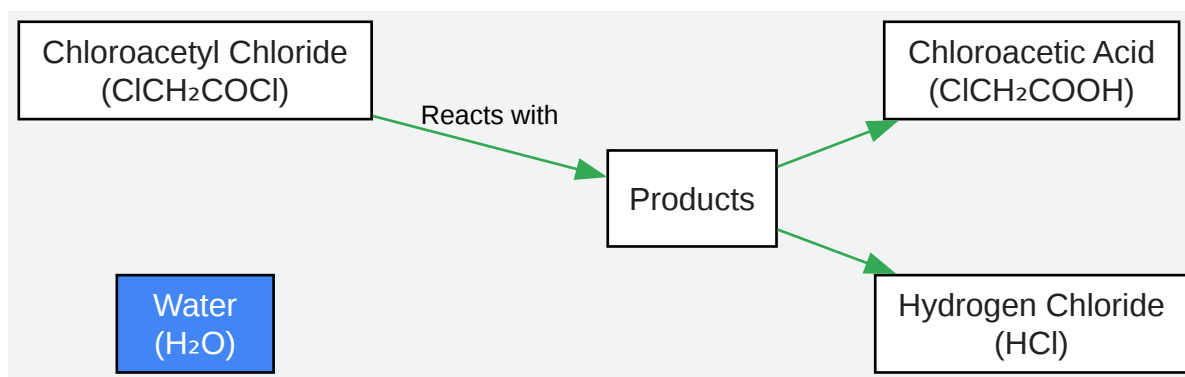
- Sample Preparation (Derivatization):
  - In a clean, dry vial, dissolve a known amount of the **chloroacetyl chloride**-containing sample in anhydrous dichloromethane.
  - Add a molar excess of anhydrous methanol to the solution. The **chloroacetyl chloride** will react with methanol to form methyl chloroacetate.
  - Allow the reaction to proceed for a few minutes at room temperature.
- GC-MS Analysis:
  - Injector: Set the injector temperature to 250 °C. Use a split or splitless injection mode depending on the sample concentration.
  - Column: A non-polar or medium-polarity column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms column, is suitable.
  - Oven Program: A typical temperature program could be: initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
  - Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

- Mass Spectrometer: Set the MS transfer line temperature to 280 °C and the ion source temperature to 230 °C. Acquire data in full scan mode (e.g.,  $m/z$  40-400) to identify the methyl chloroacetate derivative and any impurities. For quantitative analysis, selected ion monitoring (SIM) can be used for higher sensitivity.

## Visualizations

### Hydrolysis of Chloroacetyl Chloride

The following diagram illustrates the reaction pathway for the hydrolysis of **chloroacetyl chloride** upon contact with water.

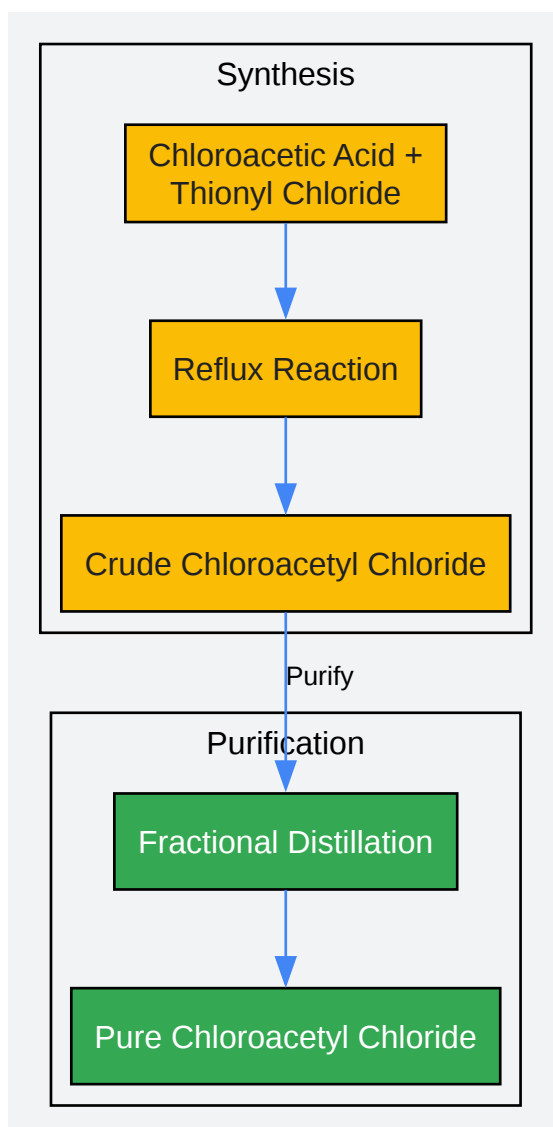


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Caption: Hydrolysis pathway of **chloroacetyl chloride**.

### Experimental Workflow: Synthesis and Purification

This diagram outlines the general workflow for the synthesis and subsequent purification of **chloroacetyl chloride**.



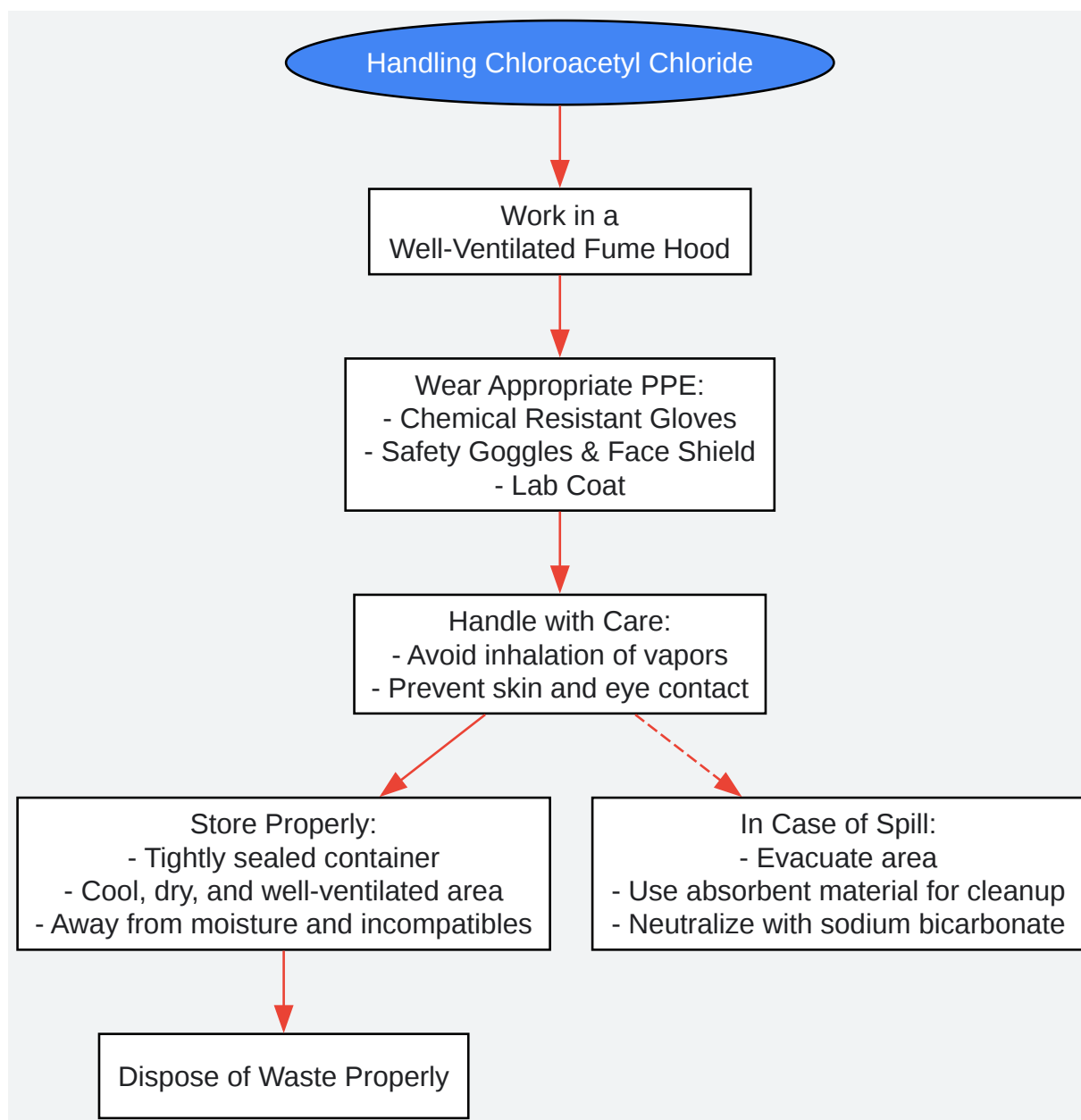
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Caption: General workflow for synthesis and purification.

## Safety and Handling Protocol

This diagram illustrates the critical safety steps and personal protective equipment required when working with **chloroacetyl chloride**.





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Caption: Key safety and handling protocols.

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- To cite this document: BenchChem. [Chloroacetyl Chloride: A Comprehensive Technical Guide on Physicochemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b045968#physicochemical-properties-of-chloroacetyl-chloride]

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